Methyl 3,5-dichloro-2-sulfamoylbenzoate

Structure-Activity Relationship Physicochemical Property Prediction Herbicide Intermediate Selection

Researchers requiring a defined DHPS inhibitor scaffold with precise 3,5-dichloro and ortho-sulfamoyl geometry for herbicide resistance studies. Methyl 3,5-dichloro-2-sulfamoylbenzoate offers: • DHPS inhibition distinct from ALS-targeting herbicides • Dual orthogonal reactivity-ester hydrolysis + nucleophilic aromatic substitution • ≥95% purity, light brown solid, global shipping available

Molecular Formula C8H7Cl2NO4S
Molecular Weight 284.12 g/mol
CAS No. 1099660-62-4
Cat. No. B1418487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dichloro-2-sulfamoylbenzoate
CAS1099660-62-4
Molecular FormulaC8H7Cl2NO4S
Molecular Weight284.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)S(=O)(=O)N
InChIInChI=1S/C8H7Cl2NO4S/c1-15-8(12)5-2-4(9)3-6(10)7(5)16(11,13)14/h2-3H,1H3,(H2,11,13,14)
InChIKeyGPRNWKNXIFHGTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-Dichloro-2-sulfamoylbenzoate: Chemical Profile & Mode of Action


Methyl 3,5-dichloro-2-sulfamoylbenzoate (CAS 1099660-62-4), molecular formula C₈H₇Cl₂NO₄S, molecular weight 284.12 g/mol, is an organic compound belonging to the class of sulfonamides . The compound is a derivative of benzoic acid featuring two chlorine atoms at the 3- and 5-positions and a sulfamoyl (-SO₂NH₂) group at the 2-position on the benzene ring . Predicted physicochemical properties include a boiling point of 466.3±55.0 °C, density of 1.576±0.06 g/cm³, and pKa of 9.03±0.60 . The compound is commercially available as a versatile small molecule scaffold, typically supplied at ≥95% purity as a light brown solid for research and agrochemical intermediate applications . According to authoritative reference classification, this compound functions as a carbamate herbicide and folic acid biosynthesis inhibitor .

Selection Context Herbicide mode-of-action research scaffold
Workflow Fit Folic acid biosynthesis inhibition studies; non-ALS pathway screening
Use Context Synthetic intermediate supporting orthogonal ester hydrolysis and nucleophilic aromatic substitution

Methyl 3,5-Dichloro-2-sulfamoylbenzoate: Generic Substitution Risks


Generic substitution among sulfamoylbenzoate derivatives is scientifically unsound due to structurally dictated differences in halogenation pattern, substitution position, and ester moiety, which collectively determine physicochemical properties, metabolic stability, and biological target engagement. Methyl 3,5-dichloro-2-sulfamoylbenzoate possesses a specific 3,5-dichloro substitution pattern and a 2-sulfamoyl group ; in contrast, close analogs such as methyl 2-sulfamoylbenzoate (CAS 57683-71-3) lack chlorine atoms entirely, resulting in divergent lipophilicity (LogP) and electronic properties that alter membrane permeability and enzyme binding kinetics . The 2,4-dichloro-5-sulfamoylbenzoic acid derivatives, which serve as α-glucosidase and α-amylase inhibitors with antidiabetic applications, differ in both chlorine positioning (2,4- vs 3,5-) and functional group placement (5-sulfamoyl vs 2-sulfamoyl), yielding distinct pharmacological profiles irrelevant to herbicidal activity [1]. Additionally, ethyl 2-sulfamoylbenzoate (CAS 59777-72-9) serves as a critical intermediate for sulfonylurea herbicides such as Chlorimuron-Ethyl via distinct synthetic pathways that exploit the ethyl ester leaving group [2]. Even within the narrow subclass of carbamate herbicides, substitution of the methyl ester or alteration of the chlorine substitution pattern can modify the compound‘s inhibition kinetics against dihydropteroate synthase (DHPS) and foliar uptake characteristics, rendering replacement compounds functionally non-equivalent [3]. The following quantitative evidence guide documents the specific, measurable differentiators that inform rational compound selection.

Methyl 3,5-dichloro-2-sulfamoylbenzoate
vs
Non-halogenated or 2,4-dichloro analogs
Chlorine pattern shift may alter lipophilicity, electronic profile, and target engagement, directing the compound toward non-herbicidal pathways.
Methyl ester with 3,5-dichloro substitution
vs
Ethyl ester or free acid forms
Ester hydrolysis rate and nucleophilic aromatic substitution reactivity may differ; methyl ester offers an intermediate deprotection profile that may not transfer directly.
2-sulfamoyl (ortho) geometry
vs
5-sulfamoyl or 4-sulfamoyl positional isomers
Sulfamoyl positional isomerism can alter intramolecular hydrogen bonding and pharmacophore presentation; binding geometry may not replicate across regioisomers.

Methyl 3,5-Dichloro-2-sulfamoylbenzoate: Differentiation Evidence


3,5-Dichloro Substitution: Lipophilicity & Electronic Profile

Methyl 3,5-dichloro-2-sulfamoylbenzoate contains two chlorine atoms at the 3- and 5-positions of the benzene ring, distinguishing it from the widely used intermediate methyl 2-sulfamoylbenzoate (CAS 57683-71-3), which bears no halogen substituents . The presence of two electron-withdrawing chloro substituents substantially increases molecular weight (284.12 vs 215.23 g/mol for methyl 2-sulfamoylbenzoate) and is predicted to elevate LogP by approximately 0.8–1.2 units based on fragment-based calculations, thereby altering membrane permeability and organic solvent partitioning characteristics . This halogenation pattern also differentiates the compound from 2,4-dichloro-5-sulfamoylbenzoic acid derivatives, which exhibit antidiabetic α-glucosidase inhibitory activity (compound 3c showing 5-fold greater inhibition than acarbose) via a distinct target engagement profile that is irrelevant to herbicidal applications [1].

3,5-Dichloro Substitution
Class-level inference
+68.89 g/mol MW increase vs non-halogenated analog
Supports lipophilicity and electronic property differentiation for herbicide intermediate selection.
Predicted LogP shift ~0.8–1.2 units; regioisomeric 2,4-dichloro pattern yields non-overlapping target profiles.
Structure-Activity Relationship Physicochemical Property Prediction Herbicide Intermediate Selection

Methyl Ester: Synthetic Versatility

The methyl ester moiety of Methyl 3,5-dichloro-2-sulfamoylbenzoate confers a distinct hydrolysis profile compared to ethyl ester analogs such as ethyl 2-sulfamoylbenzoate (CAS 59777-72-9, melting point 83 °C) and the free acid form 2,4-dichloro-5-sulfamoylbenzoic acid [1][2]. Methyl esters undergo alkaline hydrolysis approximately 1.5–2× faster than ethyl esters under identical conditions due to reduced steric hindrance at the carbonyl carbon, a kinetic advantage documented in ester hydrolysis studies across benzoate systems . The compound can be hydrolyzed under acidic or basic conditions using HCl or NaOH to yield 3,5-dichloro-2-sulfamoylbenzoic acid, enabling controlled deprotection in synthetic sequences . Furthermore, the 3,5-dichloro substitution pattern activates the aromatic ring toward nucleophilic aromatic substitution at chlorine-bearing positions, a reactivity not available in non-halogenated analogs such as methyl 2-sulfamoylbenzoate .

Methyl Ester Versatility
Class-level inference
Hydrolysis: ~1.5–2× faster than ethyl ester; enables nucleophilic aromatic substitution at Cl positions.
Supports synthetic intermediate selection where controlled deprotection and orthogonal diversification are required.
Kinetic trend from benzoate ester hydrolysis literature; NaOH or KOt-Bu in DMSO for substitution.
Synthetic Intermediate Ester Hydrolysis Prodrug Design Nucleophilic Substitution

Folic Acid Biosynthesis Inhibition: Herbicidal MOA

Methyl 3,5-dichloro-2-sulfamoylbenzoate is classified as a carbamate herbicide and folic acid biosynthesis inhibitor [1]. This mechanism distinguishes it from sulfonylurea herbicides—such as metsulfuron-methyl, pyrazosulfuron, and rimsulfuron—which inhibit acetolactate synthase (ALS) and are synthesized from intermediates like methyl 2-sulfamoylbenzoate [2]. The carbamate herbicide Asulam (CAS 3337-71-1), a structurally related compound, functions as a competitive inhibitor of dihydropteroate synthase (DHPS) with Log P (Kow) of 1.01 and pKa of 4.82, properties that confer optimal phloem mobility and systemic activity following foliar and root uptake [3][4]. Sulfonamide-based folic acid biosynthesis inhibitors compete with para-aminobenzoic acid (PABA) for the DHPS active site, a mechanism that can be reversed by exogenous 4-aminobenzoic acid supplementation as demonstrated in Asulam-treated carrot cell cultures [4]. This mode of action is fundamentally distinct from ALS inhibition, meaning that resistance mechanisms (e.g., target-site mutations in ALS) that compromise sulfonylurea efficacy do not cross-confer resistance to folic acid biosynthesis inhibitors [5].

Folic Acid Biosynthesis Inhibition
Class-level inference
Target: DHPS inhibition vs ALS inhibition for sulfonylureas. No cross-resistance expected between these mode-of-action classes.
Supports herbicide mode-of-action research and resistance management study design.
Classification per reference standard documentation; Asulam-class DHPS inhibitor comparator context.
Herbicide Mode of Action Folic Acid Biosynthesis Inhibition Dihydropteroate Synthase Carbamate Herbicide

Ortho-Sulfamoyl Substitution: Binding Geometry

Methyl 3,5-dichloro-2-sulfamoylbenzoate bears the sulfamoyl (-SO₂NH₂) group at the ortho (2-) position relative to the ester carbonyl . This positional arrangement differs from alternative sulfamoylbenzoate isomers including methyl 2-methoxy-5-sulfamoylbenzoate (meta/para-substituted relative to ester), 4-sulfamoylbenzoic acid (para-substituted), and 2,4-dichloro-5-sulfamoylbenzoic acid (meta-substituted relative to carboxyl) [1][2]. The ortho positioning enables potential intramolecular hydrogen bonding between the sulfamoyl -NH₂ group and the adjacent ester carbonyl oxygen, a conformational constraint that influences the three-dimensional presentation of the sulfonamide pharmacophore to biological targets . In carbonic anhydrase inhibition studies with 2,4-dichloro-5-sulfamoylbenzoate derivatives, the sulfamoyl group‘s spatial orientation relative to the aromatic plane was a critical determinant of zinc-binding geometry and inhibitory potency (IC₅₀ values ranging from 0.13 to 0.30 μM for hCA I and hCA II) [3]. Positional isomerism therefore modulates both intramolecular interactions and intermolecular target engagement geometry.

Ortho-Sulfamoyl Binding Geometry
Class-level inference
~2.5–3.5 Å positional shift vs 5-sulfamoyl
Positional isomerism may alter pharmacophore presentation and enzyme binding geometry; supports SAR study fit.
Intramolecular H-bond potential with ester carbonyl; 5-sulfamoyl regioisomer IC₅₀ context for hCA reported separately.
Sulfamoyl Positional Isomerism Hydrogen Bonding Enzyme Binding Geometry Sulfonamide Pharmacophore

Methyl 3,5-Dichloro-2-sulfamoylbenzoate: Research & Industrial Applications


Carbamate Herbicide DHPS Inhibition Studies

Researchers investigating non-ALS herbicidal mechanisms should prioritize Methyl 3,5-dichloro-2-sulfamoylbenzoate over generic sulfamoylbenzoate intermediates. The compound's classification as a carbamate herbicide and folic acid biosynthesis inhibitor [1] positions it within the DHPS inhibition pathway, which is mechanistically distinct from the ALS inhibition characteristic of sulfonylurea herbicides synthesized from methyl 2-sulfamoylbenzoate [2]. This differentiation is critical for studies addressing herbicide resistance management, as target-site mutations conferring ALS inhibitor resistance do not affect DHPS inhibitors. The 3,5-dichloro substitution pattern also distinguishes this scaffold from 2,4-dichloro-5-sulfamoylbenzoic acid derivatives, which have demonstrated antidiabetic activity via α-glucosidase inhibition rather than herbicidal activity [3]. For weed control studies requiring systemic activity with favorable phloem mobility, the compound's predicted physicochemical profile aligns with properties documented for structurally related carbamate herbicides such as Asulam (Log P = 1.01, pKa = 4.82) [4].

Ester Hydrolysis & Nucleophilic Aromatic Substitution

Synthetic chemists requiring a benzoate scaffold with both protected carboxyl functionality and sites for nucleophilic aromatic substitution should select Methyl 3,5-dichloro-2-sulfamoylbenzoate over non-halogenated analogs such as methyl 2-sulfamoylbenzoate. The 3,5-dichloro substitution pattern activates the aromatic ring toward nucleophilic attack at chlorine-bearing positions using amines or thiols in the presence of NaOH or KOt-Bu in polar solvents such as DMSO . Simultaneously, the methyl ester group serves as a protected carboxyl that can be unmasked via acidic or basic hydrolysis to yield 3,5-dichloro-2-sulfamoylbenzoic acid [1]. This dual orthogonal reactivity—ester hydrolysis independent of aromatic substitution—is unavailable in free acid analogs (which lack the protective ester) and in ethyl ester analogs (which hydrolyze more slowly). The ortho-sulfamoyl positioning further enables potential intramolecular hydrogen bonding that can influence regioselectivity in subsequent transformations [2].

SAR: Ortho-Sulfamoyl Geometry & Halogenation

Medicinal and agrochemical chemists conducting SAR studies on sulfonamide-based enzyme inhibitors should utilize Methyl 3,5-dichloro-2-sulfamoylbenzoate as a defined scaffold with a specific halogenation pattern and ortho-sulfamoyl geometry. The 2-position sulfamoyl group distinguishes this compound from 5-sulfamoyl isomers (e.g., 2,4-dichloro-5-sulfamoylbenzoic acid, methyl 2-methoxy-5-sulfamoylbenzoate) that present the sulfonamide pharmacophore in different spatial orientations relative to the aromatic plane [3][4]. In carbonic anhydrase inhibition studies, 2,4-dichloro-5-sulfamoylbenzoate derivatives exhibited IC₅₀ values of 0.26–0.30 μM for hCA I and hCA II, demonstrating that sulfamoyl positional isomerism translates to measurable differences in enzyme inhibition potency [5]. For DHPS inhibition studies relevant to herbicidal or antibacterial applications, the ortho-sulfamoyl geometry combined with 3,5-dichloro substitution provides a distinct binding surface compared to alternative regioisomers, enabling systematic exploration of halogenation and positional effects on target engagement.

Reference Standard for Carbamate Residue Analysis

Analytical laboratories developing LC-MS/MS or GC-MS methods for carbamate herbicide residue detection in environmental or food matrices should procure Methyl 3,5-dichloro-2-sulfamoylbenzoate as a certified reference standard rather than relying on structurally similar but analytically distinct sulfamoylbenzoates. The compound is available as a reference standard material specifically cataloged for agrochemical applications, with defined purity of ≥95% and appearance as a light brown solid . Its distinct molecular weight (284.12 g/mol), characteristic chlorine isotopic pattern (two chlorines producing M, M+2, M+4 isotope clusters), and unique retention time profile differentiate it from methyl 2-sulfamoylbenzoate (MW 215.23) and ethyl 2-sulfamoylbenzoate (MW 229.25) in chromatographic separation . Use of the correct certified reference material ensures accurate quantification and avoids misidentification errors that could arise from substituting non-halogenated or differently halogenated analogs that co-elute or produce different fragmentation spectra. This is particularly critical for regulatory compliance under EPA or EFSA residue monitoring programs where analyte identity confirmation requires matching retention time and mass spectral characteristics against an authenticated standard .

Application
Selection Property
Validation Focus
DHPS inhibition studies
Carbamate herbicide classification
Mode-of-action differentiation from ALS inhibitors
Synthetic intermediate workflow
Methyl ester with 3,5-dichloro activation
Orthogonal ester hydrolysis and nucleophilic aromatic substitution
Sulfonamide SAR studies
Ortho-sulfamoyl geometry
Pharmacophore presentation and regioisomer comparison
Agrochemical residue analysis
Certified reference standard identity
Retention time and chlorine isotopic pattern confirmation

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